![molecular formula C8H7ClN2 B2574698 6-氯-2-甲基-1H-吡咯并[3,2-c]吡啶 CAS No. 1956327-20-0](/img/structure/B2574698.png)
6-氯-2-甲基-1H-吡咯并[3,2-c]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H7ClN2. This compound is characterized by a pyrrolo[3,2-c]pyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of a chlorine atom at the 6-position and a methyl group at the 2-position of the pyrrole ring distinguishes this compound from other pyrrolo[3,2-c]pyridines.
科学研究应用
6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic agents for diseases such as cancer and neurological disorders often involves this compound.
Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique structure can impart specific biological activities.
生化分析
Biochemical Properties
It is known that pyrrolopyridine derivatives can interact with various enzymes and proteins
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 2-methylpyrrole.
Cyclization Reaction: A cyclization reaction is carried out to form the fused pyrrolo[3,2-c]pyridine ring system. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,2-c]pyridines.
作用机制
The mechanism of action of 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target and the binding affinity of the compound.
相似化合物的比较
Similar Compounds
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine
- 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
Comparison
Compared to these similar compounds, 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to the specific positioning of the chlorine and methyl groups. This unique substitution pattern can influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for targeted research applications.
属性
IUPAC Name |
6-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6-4-10-8(9)3-7(6)11-5/h2-4,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLNSBAMGRSDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(C=C2N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Chloro-2-phenyl-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2574616.png)
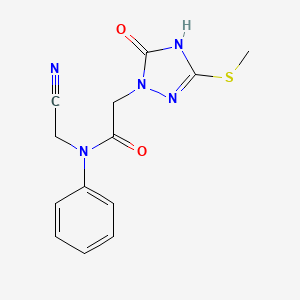
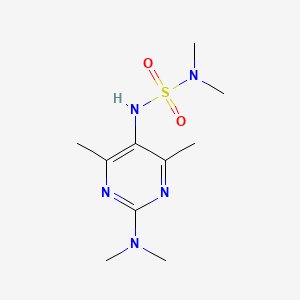
![7-methyl-3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2574621.png)
![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2574622.png)
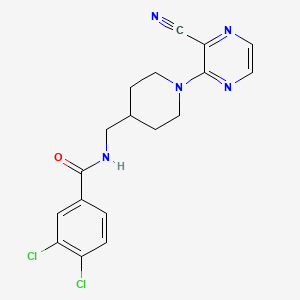
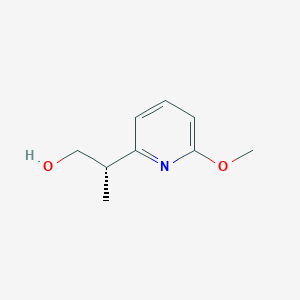
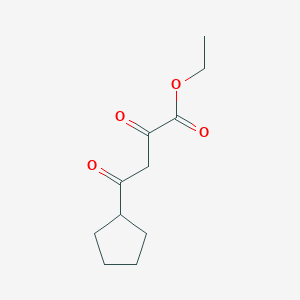
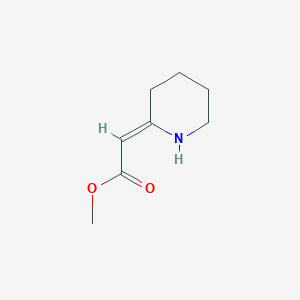
![1-([1,1'-Biphenyl]-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2574630.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2574633.png)
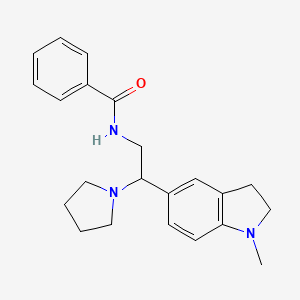
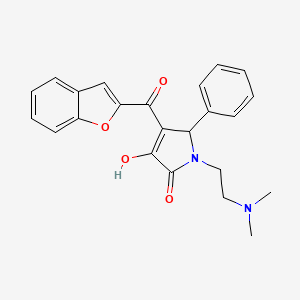
![1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574638.png)
